molecular formula C47H52N4O6 B11079629 1,1'''-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione

1,1'''-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione

Cat. No.: B11079629
M. Wt: 768.9 g/mol
InChI Key: AKNKOWGUBSYEMK-UHFFFAOYSA-N
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Description

1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione is a complex organic compound characterized by its unique trispiro structure. This compound features multiple indole and dioxane rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione typically involves multiple steps:

    Formation of Indole Precursors: The initial step involves the synthesis of indole derivatives through Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones under acidic conditions.

    Spirocyclization: The indole derivatives undergo spirocyclization with dioxane derivatives in the presence of a strong acid catalyst to form the trispiro structure.

    Piperidine Substitution: The final step involves the substitution of benzylpiperidine groups onto the spiro-indole-dioxane framework using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow techniques to handle the increased volume.

    Purification: Employing advanced purification methods such as chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroindole derivatives.

Scientific Research Applications

1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-bis(4-benzylpiperidin-1-yl)methyl]spiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione
  • 1,1’-bis(4-benzylpiperidin-1-yl)methyl]spiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione

Uniqueness

The uniqueness of 1,1’‘’-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione lies in its trispiro structure, which provides a distinct spatial arrangement and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C47H52N4O6

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C47H52N4O6/c52-43-46(39-15-7-9-17-41(39)50(43)33-48-23-19-37(20-24-48)27-35-11-3-1-4-12-35)54-29-45(30-55-46)31-56-47(57-32-45)40-16-8-10-18-42(40)51(44(47)53)34-49-25-21-38(22-26-49)28-36-13-5-2-6-14-36/h1-18,37-38H,19-34H2

InChI Key

AKNKOWGUBSYEMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)OCC6(CO5)COC7(C8=CC=CC=C8N(C7=O)CN9CCC(CC9)CC1=CC=CC=C1)OC6

Origin of Product

United States

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